molecular formula C18H18N4O2 B5779626 3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone

Numéro de catalogue B5779626
Poids moléculaire: 322.4 g/mol
Clé InChI: AJABYSABBXADAI-YBFXNURJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dimethoxybenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C19H18N4O2. It is also known as DMQX or Ro 25-6981 and is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The compound has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain.

Mécanisme D'action

The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The receptor is composed of several subunits, including GluN1, GluN2A, GluN2B, GluN2C, and GluN2D. DMQX selectively blocks the GluN2B subunit, which is involved in the development and maintenance of chronic pain and epilepsy.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the severity of seizures in animal models of epilepsy, and to reduce the amount of damage caused by stroke in animal models. DMQX has also been shown to reduce the development of chronic pain in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

DMQX has a number of advantages and limitations for use in lab experiments. The compound is highly selective for the GluN2B subunit of the NMDA receptor, which makes it a useful tool for studying the role of this subunit in neurological disorders. However, the compound is not selective for other subunits of the NMDA receptor, which limits its use in studying the overall function of the receptor.

Orientations Futures

There are a number of future directions for research on DMQX. One area of interest is the development of more selective NMDA receptor antagonists that target specific subunits of the receptor. Another area of interest is the development of new treatments for neurological disorders such as epilepsy, stroke, and chronic pain that are based on the selective blocking of specific subunits of the NMDA receptor.

Méthodes De Synthèse

The synthesis of DMQX involves the reaction of 3,4-dimethoxybenzaldehyde with 2-quinoxalinylhydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product in high purity and yield.

Applications De Recherche Scientifique

DMQX has been extensively studied for its potential use in treating neurological disorders such as epilepsy, stroke, and chronic pain. The compound has been shown to selectively block the NMDA receptor subtype GluN2B, which is involved in the development and maintenance of chronic pain and epilepsy.

Propriétés

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-18(21-15-7-5-4-6-14(15)20-12)22-19-11-13-8-9-16(23-2)17(10-13)24-3/h4-11H,1-3H3,(H,21,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJABYSABBXADAI-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NN=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-methylquinoxalin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.